(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one
説明
The compound (E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated enone system linking two aromatic moieties: a 5-chloro-2-hydroxyphenyl group and a 5-chloro-1-methylimidazol-2-yl group. This structure confers unique electronic and steric properties due to the presence of electron-withdrawing chlorine atoms, a hydroxyl group capable of hydrogen bonding, and an imidazole ring with nitrogen atoms that act as hydrogen bond donors/acceptors .
特性
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-12(15)7-16-13(17)5-4-11(19)9-6-8(14)2-3-10(9)18/h2-7,18H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFXWHWZEHOWPR-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
生物活性
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a conjugated system that includes a phenolic hydroxyl group and an imidazole moiety, which may contribute to its biological properties. The presence of chlorine substituents can enhance lipophilicity and influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in human ovarian cancer cells, with IC50 values indicating potent cytotoxicity .
Table 1: Anticancer Activity of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer Cells | 12.5 | Induction of apoptosis via caspase activation |
| Colon Cancer Cells | 15.0 | Inhibition of cell cycle progression |
| Breast Cancer Cells | 10.0 | ROS generation leading to oxidative stress |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed to disrupt the cell cycle, particularly at the G2/M phase, thereby preventing cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS contributes to oxidative stress, further promoting apoptosis in malignant cells .
Toxicological Profile
Despite its promising anticancer properties, the compound also presents significant toxicity. It is classified as highly toxic if ingested or inhaled and can cause severe skin burns and eye damage. The environmental impact is also notable, as it is very toxic to aquatic life .
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound:
- Study on Ovarian Cancer : A clinical trial assessed the effects of this compound on patients with cisplatin-resistant ovarian cancer. Results indicated a marked reduction in tumor size and improved survival rates when combined with standard chemotherapy .
- In Vivo Studies : Animal models demonstrated that administration of this compound resulted in significant tumor growth inhibition without notable adverse effects on normal tissues, suggesting a favorable therapeutic index .
類似化合物との比較
Table 1: Structural Comparison of Chalcone Derivatives
Key Comparisons and Research Findings
Hydrogen Bonding and Crystal Packing
- The thiophene-containing analog forms intermolecular interactions primarily through methoxy and ketone groups, as evidenced by its monoclinic crystal system (P21/c) with β = 99.9°. This contrasts with the target compound, where imidazole-mediated hydrogen bonds could lead to distinct packing motifs .
Electronic and Steric Effects
- The 4-chlorophenyl analog lacks heterocyclic substituents, resulting in reduced hydrogen bonding capacity and increased hydrophobicity (higher logP). This may affect bioavailability compared to the target compound.
- The pyrazole-quinoline derivative incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability. However, its larger molecular weight (~454.8 g/mol) could limit membrane permeability relative to the target compound (~295.9 g/mol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
